Propane-2,2-diol

Physical Organic Chemistry Reaction Kinetics Thermodynamics

Propane-2,2-diol (CAS 558-18-9), also known as 2,2-propanediol or acetone hydrate, is an organic compound with the molecular formula C3H8O2 and a molecular weight of 76.09 g/mol. It belongs to the class of geminal diols, characterized by the presence of two hydroxyl (-OH) functional groups covalently bonded to the same central carbon atom.

Molecular Formula C3H8O2
Molecular Weight 76.09 g/mol
CAS No. 558-18-9
Cat. No. B15491536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-2,2-diol
CAS558-18-9
Molecular FormulaC3H8O2
Molecular Weight76.09 g/mol
Structural Identifiers
SMILESCC(C)(O)O
InChIInChI=1S/C3H8O2/c1-3(2,4)5/h4-5H,1-2H3
InChIKeyCIBMHJPPKCXONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propane-2,2-diol (CAS 558-18-9): Technical Overview and Core Physicochemical Profile


Propane-2,2-diol (CAS 558-18-9), also known as 2,2-propanediol or acetone hydrate, is an organic compound with the molecular formula C3H8O2 and a molecular weight of 76.09 g/mol [1]. It belongs to the class of geminal diols, characterized by the presence of two hydroxyl (-OH) functional groups covalently bonded to the same central carbon atom [2]. This structural feature distinguishes it from vicinal diols such as 1,2-propanediol (propylene glycol) and 1,3-propanediol [2]. Due to its geminal configuration, propane-2,2-diol is inherently thermodynamically unstable relative to its ketone form, acetone, with which it exists in a hydration equilibrium in aqueous solutions [2].

Why Propane-2,2-diol Cannot Be Substituted by Common Propylene Glycols: A Fundamental Stability Differential


Generic substitution of propane-2,2-diol with widely available vicinal diol isomers, such as 1,2-propanediol (CAS 57-55-6) or 1,3-propanediol (CAS 504-63-2), is not scientifically valid for applications requiring a geminal diol structure. The primary differentiator is thermodynamic stability: 1,2- and 1,3-propanediols are stable, isolable compounds widely used as solvents and humectants, whereas propane-2,2-diol is an unstable geminal diol that exists in a hydration equilibrium with acetone, with a strong thermodynamic bias toward the ketone [1]. This intrinsic instability, quantified by an equilibrium constant of approximately 10⁻³ for the hydration of acetone to propane-2,2-diol [1], fundamentally alters its chemical behavior, handling requirements, and suitability for specific research or industrial processes. Therefore, selection must be based on the specific functional necessity of a geminal diol moiety rather than the general chemical class of 'propanediols.'

Quantitative Differentiation of Propane-2,2-diol (CAS 558-18-9): Evidence for Scientific and Industrial Selection


Hydration Equilibrium Constant Defines Propane-2,2-diol as a Transient Intermediate

Propane-2,2-diol exists in a hydration equilibrium with acetone, strongly favoring the ketone. Its equilibrium constant (K_eq) is approximately 10⁻³, which is 1,000,000-fold less favorable than that of methanediol (K_eq ≈ 10³) and 1,000,000,000-fold less favorable than that of hexafluoropropane-2,2-diol (K_eq ≈ 10⁶) [1]. This quantitative instability directly contrasts with the stable, isolable nature of vicinal propanediols like 1,2-propanediol and 1,3-propanediol [2].

Physical Organic Chemistry Reaction Kinetics Thermodynamics

Predicted Boiling Point (128.3 °C) Highlights Structural and Volatility Differences from Vicinal Isomers

Predicted physicochemical data from ChemSpider indicates a boiling point of 128.3 ± 8.0 °C for propane-2,2-diol . This value is notably lower than the experimentally measured boiling points of its stable, vicinal isomers: 1,2-propanediol (188.2 °C) and 1,3-propanediol (214 °C) [1]. The difference in boiling point, a macroscopic property, is a direct consequence of the underlying structural and stability differences between the geminal and vicinal diol configurations.

Physical Chemistry Thermodynamic Properties Process Engineering

Class-Level Instability of Geminal Diols Differentiates Propane-2,2-diol from Stable Propanediols

As a class, geminal diols (two hydroxyls on the same carbon) are inherently unstable and prone to dehydration to form a carbonyl group, whereas vicinal diols (hydroxyls on adjacent carbons) are stable [1]. Propane-2,2-diol, as a geminal diol, readily loses water to form acetone, a reaction that is both thermodynamically and kinetically favorable under many conditions. This is in stark contrast to its vicinal isomers, 1,2-propanediol and 1,3-propanediol, which are stable and do not spontaneously dehydrate [1].

Organic Chemistry Chemical Stability Structural Chemistry

Validated Application Scenarios for Propane-2,2-diol (CAS 558-18-9) Driven by Differential Evidence


Mechanistic Probe in Physical Organic Chemistry Research

Propane-2,2-diol is uniquely suited for academic and industrial research as a model compound to study the kinetics and thermodynamics of hydration-dehydration equilibria. Its well-characterized equilibrium constant (K_eq ≈ 10⁻³) [1] allows it to serve as a benchmark for comparing the stability of other geminal diols or for investigating the effects of solvent, pH, and temperature on the carbonyl-hydrate equilibrium [1].

Controlled-Release Source of Acetone in Niche Chemical Processes

In specialized synthetic or industrial processes where a slow, in-situ generation of acetone is advantageous, propane-2,2-diol may be selected over directly adding acetone. Its intrinsic instability and equilibrium-driven dehydration to acetone [1] offer a potential controlled-release mechanism, particularly in applications where a sudden high concentration of acetone is detrimental or where its volatility needs to be managed.

Structural Studies Requiring a Geminal Diol Motif

The unique geminal diol configuration of propane-2,2-diol is its core differentiator. In structural biology, materials science, or supramolecular chemistry, the need for a small, simple molecule with two hydroxyl groups on a single carbon atom may necessitate the use of propane-2,2-diol. Its selection would be based on its specific geometry and hydrogen-bonding potential, which is distinct from that of vicinal diols like 1,2-propanediol [1]. Any application requiring the specific geometry of a gem-diol cannot substitute the stable isomers.

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